Bicyclo[3.2.0]heptan-3-ol
Description
Contextualization within Bicyclic Carbocyclic Systems
Bicyclo[3.2.0]heptan-3-ol is a saturated bicyclic alcohol. Its structure consists of a cyclopentane (B165970) ring fused to a cyclobutane (B1203170) ring, creating a bicyclo[3.2.0]heptane skeleton. This framework is a prominent feature in a variety of natural products and serves as a key building block in organic synthesis. The fusion of the five- and four-membered rings results in significant ring strain, which imparts unique reactivity to the molecule. The stereochemistry of the hydroxyl group at the C-3 position, being either endo or exo, further influences its chemical behavior and applications in synthesis.
The bicyclo[3.2.0]heptane ring system is a recurring motif in a number of natural products, although many are tricyclic compounds with a third ring fused to the bicyclo[3.2.0]heptane core. nih.gov An example of a natural product containing the unfused bicyclo[3.2.0]carbocyclic ring structure is raikovenal (B1251221). nih.gov
Rationale for Research Focus on this compound
Research interest in this compound and its derivatives stems from their utility as versatile intermediates in the synthesis of complex molecules. arkat-usa.orgorgsyn.org The strained bicyclic system can undergo a variety of transformations, including ring-opening and rearrangement reactions, providing access to a diverse range of carbocyclic and heterocyclic structures.
Specifically, derivatives of this compound are crucial precursors for the synthesis of prostaglandins (B1171923) and other cyclopentane-containing natural products. arkat-usa.org The controlled manipulation of the functional groups and the stereochemistry of the bicyclo[3.2.0]heptane core allows for the stereoselective construction of intricate molecular architectures. For instance, the isomeric bicyclo[3.2.0]heptan-3-ones are also compounds of significant interest in photochemical studies. researchgate.net
Historical Development of Bicyclo[3.2.0]heptane Chemistry
The chemistry of bicyclo[3.2.0]heptane derivatives has evolved significantly over the past several decades. Early research in this area was driven by the quest for efficient synthetic routes to prostaglandins. nih.gov A key breakthrough was the application of photochemical [2+2] cycloaddition reactions to construct the bicyclo[3.2.0]heptane skeleton. arkat-usa.orgarkat-usa.org This method involves the light-induced cyclization of a conjugated diene, such as a cycloheptadiene, to form the fused ring system. researchgate.net
Another significant advancement was the development of non-photochemical methods for the synthesis of bicyclo[3.2.0]heptenones, which serve as precursors to this compound and other derivatives. capes.gov.bracs.org These methods often involve the intramolecular cyclization of acyclic precursors, providing a more practical and scalable approach. orgsyn.orgresearchgate.net The development of biocatalytic methods, utilizing enzymes for the stereoselective reduction of bicyclo[3.2.0]heptenones to the corresponding alcohols, has further expanded the synthetic utility of this class of compounds. nih.govmdpi.comresearchgate.net
Research Findings and Data
The synthesis and reactions of this compound and its derivatives have been extensively studied. A common synthetic route to endo-bicyclo[3.2.0]hept-6-en-3-ol involves the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with reducing agents like lithium aluminum hydride. arkat-usa.org The resulting alcohol can then be used in further synthetic transformations, such as esterification. arkat-usa.org
Deamination reactions of bicyclo[3.2.0]heptane-3-amines have been shown to generate the corresponding diazonium ions, which can undergo rearrangement to form 7-norbornanol. researchgate.net This rearrangement proceeds through a series of hydrogen and alkyl shifts. researchgate.net Solvolysis studies of bicyclo[3.2.0]heptan-3-yl tosylates have also been conducted to investigate the reactivity and conformational effects within this bicyclic system. researchgate.net
The versatility of the bicyclo[3.2.0]heptane framework is further highlighted by its use in the synthesis of various natural products. For example, 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol is a key intermediate in the synthesis of grandisol (B1216609), a monoterpene pheromone. capes.gov.bracs.orgacs.org Similarly, other bicyclo[3.2.0]heptenone derivatives have been utilized in the total synthesis of lineatin, filifolone, and raikovenal. orgsyn.orgcapes.gov.bracs.org
Below are interactive tables summarizing key data related to this compound and its derivatives.
Table 1: Synthetic Methods for Bicyclo[3.2.0]heptane Derivatives
| Starting Material | Reagent/Condition | Product | Key Feature | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | Selective reduction | arkat-usa.org |
| 3,6-dimethylhepta-1,6-dien-3-ol | Copper(I)-catalyzed photobicyclization | cis-2,5-dimethylbicyclo[3.2.0]heptane-endo-2-ol | Intramolecular photocyclization | capes.gov.bracs.org |
| 3-hydroxy-6-alkenoic acids | Bicyclization | Bicyclo[3.2.0]hept-3-en-6-ones | Non-photochemical route | orgsyn.org |
| 2-cyclopenten-1-one (B42074) and vinyl acetate (B1210297) | Photochemically-induced [2+2] cycloaddition | spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgcapes.gov.brdioxolan]-6-one precursor | Core ring system assembly | arkat-usa.org |
Table 2: Reactions of Bicyclo[3.2.0]heptane Derivatives
| Reactant | Reagent/Condition | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]heptane-endo- and -exo-3-amines | Nitrous acid | 7-Norbornanol | Deamination/Rearrangement | researchgate.net |
| trans-Bicyclo[3.2.0]heptan-3-ol p-toluenesulfonate | Solvolysis | Unrearranged products | Solvolysis | researchgate.net |
| endo-Bicyclo[3.2.0]hept-6-en-3-ol | Benzoyl chloride | endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoates | Esterification | arkat-usa.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-3-ol |
InChI |
InChI=1S/C7H12O/c8-7-3-5-1-2-6(5)4-7/h5-8H,1-4H2 |
InChI Key |
ZBTOMGHCEIFKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.0 Heptan 3 Ol and Its Derivatives
Cycloaddition Reactions
Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a cornerstone for the construction of the bicyclo[3.2.0]heptane skeleton. These methods can be broadly categorized into photochemical, thermal, and metal-catalyzed processes, each offering distinct advantages in terms of stereoselectivity and functional group tolerance.
Photochemical [2+2] Cycloaddition Strategies
Photochemical [2+2] cycloadditions are a prominent method for forming the four-membered ring characteristic of the bicyclo[3.2.0]heptane system. This approach involves the light-induced reaction of two alkene-containing molecules.
Intermolecular [2+2] photocycloaddition reactions between a cyclopentenone derivative and an alkene are a well-established method for constructing the bicyclo[3.2.0]heptane framework. For instance, the reaction of 4-hydroxycyclopent-2-enone derivatives with various alkenes has been studied to produce diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net These reactions typically yield a mixture of exo and endo adducts, with the proportions showing little variation based on the steric bulk of the reactants or the reaction conditions. researchgate.net
A notable application of this strategy is in the synthesis of precursors for natural products. For example, the intermolecular [2+2] photocycloaddition of an acetate (B1210297) with 3-hexyne (B1328910) was a key step in establishing the cis configuration of the bicyclo[3.2.0]heptane skeleton in the synthesis of (±)-hippolachnin A. researchgate.net Similarly, the reaction between 2-cyclopenten-1-one (B42074) and vinyl acetate is a documented method for preparing the bicyclo[3.2.0]heptane-2,6-dione core.
The synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates has been achieved through the [2+2] photocycloaddition of alkenyl boronic derivatives with maleimides or maleic anhydride. nih.gov Optimization of reaction conditions, including wavelength, reagent concentration, and photosensitizer, has been crucial for the success of these transformations. nih.gov Alkenyl boronic acid pinacolates have demonstrated better outcomes compared to trifluoroborates in these cycloadditions. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Features |
| 4-Hydroxycyclopent-2-enone derivatives | Alkenes | Functionalized bicyclo[3.2.0]heptanes | Mixture of exo and endo adducts researchgate.net |
| Acetate rac-145 | 3-Hexyne | cis-Bicyclo[3.2.0]heptane skeleton | Key step in (±)-hippolachnin A synthesis researchgate.net |
| Alkenyl boronic derivatives | Maleimides/Maleic anhydride | 3-Azabicyclo[3.2.0]heptyl boronic esters | Scalable synthesis of bi- and trifunctional building blocks nih.gov |
Intramolecular [2+2] photocycloadditions offer a powerful strategy for the stereoselective synthesis of bicyclo[3.2.0]heptane systems, often providing a single, stereochemically pure product. This approach has been successfully applied to the synthesis of rigid, concave, trioxygenated skeletons. researchgate.net
Copper(I) catalysis has been shown to be effective in intramolecular [2+2] photocycloadditions of 1,6-dienes, leading to the formation of bicyclo[3.2.0]heptanes and their heterocyclic analogs with high diastereoselectivity. acs.org This methodology has been instrumental in the synthesis of the bicyclo[3.2.0]heptane core of bielschowskysin, a marine diterpenoid. acs.orgresearchgate.net The use of a glucose-derived 1,6-heptadiene (B165252) in a Cu(I)-catalyzed intramolecular [2+2] photocycloaddition yielded the desired bicyclic product with excellent diastereoselectivity. acs.org
Furthermore, a visible-light-mediated intramolecular [2+2] cycloaddition has been developed using a copper/BINAP complex, providing an efficient route to bicyclo[3.2.0]heptanes with high yields and diastereoselectivity. nih.gov This method highlights the advantages of using a cost-effective copper catalyst under visible light irradiation. nih.gov In a different approach, the irradiation of bis(cinnamoyl)ketenedithioacetals with visible light, without any catalyst, resulted in the formation of fused bicyclo[3.2.0]heptane-2,4-diones. bohrium.com
The intramolecular photocycloaddition of trans-N-cinnamyl-N-allyl amines in acidified acetone (B3395972) solutions has been shown to produce exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org The resolution of the racemic mixture can be achieved through classical chiral salt formation. clockss.org
| Reactant | Catalyst/Conditions | Product | Key Features |
| 1,6-Diene on carbohydrate template | - | Stereochemically pure rigid trioxygenated skeleton | High stereoselectivity researchgate.net |
| Glucose-derived 1,6-heptadiene | Cu(I) | Bicyclo[3.2.0]heptane core of bielschowskysin | Excellent diastereoselectivity acs.org |
| 1,6-Heptadiene derivatives | Copper/BINAP complex, visible light | Bicyclo[3.2.0]heptanes | High yields and diastereoselectivity nih.gov |
| trans-N-Cinnamyl-N-allyl amines | Acidified acetone, UV light | exo-Aryl substituted 3-azabicyclo[3.2.0]heptanes | High diastereoselectivity for exo isomer clockss.org |
| Bis(cinnamoyl)ketenedithioacetals | Visible light | Fused bicyclo[3.2.0]heptane-2,4-diones | Catalyst-free reaction bohrium.com |
Organophotoredox catalysis has emerged as a powerful tool for stereoselective [2+2] photocycloadditions. The stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comnih.gov By employing chiral oxazolidinone auxiliaries attached to the substrates, enantioenriched and highly substituted bicyclo[3.2.0]heptanes have been synthesized. mdpi.comnih.gov This reaction is mediated by Eosin Y and promoted by LiBr under visible light irradiation. mdpi.comnih.gov
The mechanism proceeds through a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.comresearchgate.net Both experimental and computational studies have been conducted to understand the mechanism and the origin of the stereoselectivity. mdpi.com Although a large number of stereoisomers are theoretically possible, typically only two are formed and isolated. mdpi.com The choice of solvent, such as dry acetonitrile (B52724), has been identified as optimal for this transformation. mdpi.com
| Substrate | Catalyst/Reagents | Product | Key Features |
| Aryl bis-enone derivatives with chiral oxazolidinone auxiliaries | Eosin Y, LiBr, visible light | Enantioenriched, highly substituted bicyclo[3.2.0]heptanes | Stereoselective synthesis of cis-anti diastereoisomers mdpi.comnih.gov |
[3+2] Cycloaddition Approaches for Azabicyclo[3.2.0]heptane Derivatives
The [3+2] cycloaddition reaction is a highly effective method for the synthesis of five-membered rings and has been successfully applied to the construction of 3-azabicyclo[3.2.0]heptane derivatives. A notable example is the reaction of a cyclobut-1-enecarboxylic acid ester with an in situ generated azomethine ylide, which has been developed and applied on a multigram scale. enamine.net
Catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides provides a direct route to densely substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net Using a CuI/(R)-Fesulphos catalytic system, high levels of both diastereoselectivity and enantioselectivity (up to 98% ee) have been achieved. researchgate.net A silver-catalyzed [3+2] cycloaddition of 2,3-disubstituted cyclobutenones with iminoesters also furnishes azabicycles in good yields and enantioselectivities, allowing for the construction of up to three contiguous all-carbon quaternary centers. rsc.org
Furthermore, an efficient one-pot, three-component [3+2] cycloaddition of azomethine ylides, generated from isatins and azetidine-2-carboxylic acid, with various maleimides and itaconimides has been investigated. acs.org This method affords spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields with excellent regioselectivity under mild conditions. acs.org
| Reactants | Catalyst/Conditions | Product | Key Features |
| Cyclobut-1-enecarboxylic acid ester, azomethine ylide | - | 1,3-Disubstituted 3-azabicyclo[3.2.0]heptanes | Scalable synthesis enamine.net |
| Cyclobutenones, azomethine ylides | CuI/(R)-Fesulphos | Densely substituted 3-azabicyclo[3.2.0]heptanes | High diastereo- and enantioselectivity researchgate.net |
| 2,3-Disubstituted cyclobutenones, iminoesters | Silver acetate/(S)-Segphos | Azabicycles with contiguous quaternary centers | Good yields and enantioselectivities rsc.org |
| Isatins, azetidine-2-carboxylic acid, maleimides/itaconimides | One-pot, three-component | Spiro and dispiro[1-azabicyclo[3.2.0]heptanes] | Moderate to high yields, excellent regioselectivity acs.org |
Thermal [2+2] Cycloaddition Strategies
While photochemical methods are prevalent, thermal [2+2] cycloadditions also provide a viable route to the bicyclo[3.2.0]heptane core. In some cases, where photochemical approaches have limited success, thermal strategies have proven to be more efficient. For the synthesis of a bicyclic core fragment of the marine diterpenoid bielschowskysin, a thermal [2+2] cycloaddition followed by regio- and stereocontrolled functionalization was ultimately more successful than the initially explored photochemical routes. researchgate.net This highlights that thermal methods can be a valuable alternative for constructing the desired bicyclo[3.2.0]heptane framework, particularly when specific stereochemical outcomes are required. researchgate.net
Reduction and Functionalization Strategies
A common and effective approach to synthesizing bicyclo[3.2.0]heptan-3-ol involves the reduction of a ketone precursor, followed by functionalization of the resulting alcohol.
Selective Reduction of Bicyclo[3.2.0]heptan-3-one Precursors (e.g., with Lithium Aluminum Hydride)
The selective reduction of bicyclo[3.2.0]heptan-3-one and its unsaturated analogue, bicyclo[3.2.0]hept-6-en-3-one, is a direct method for producing this compound. Lithium aluminum hydride (LiAlH₄) is a frequently used reducing agent for this transformation. arkat-usa.orglookchem.com The reduction of bicyclo[3.2.0]hept-6-en-3-one with LiAlH₄ produces bicyclo[3.2.0]hept-6-en-3-ol almost exclusively with the endo configuration. arkat-usa.org While other reducing agents like L-Selectride can offer even higher selectivity, LiAlH₄ provides a practical and cost-effective option, achieving a 9:1 endo:exo ratio. arkat-usa.org This stereoselectivity is crucial for the synthesis of diastereomerically pure derivatives. The reduction of similar bicyclic ketones, such as spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgresearchgate.netdioxolan]-6-one, with LiAlH₄ also proceeds efficiently to yield the corresponding alcohol. arkat-usa.org
The stereochemical outcome of the reduction of bicyclic ketones is a well-studied area, with the approach of the hydride reagent being influenced by the steric environment of the carbonyl group. acs.org In the case of bicyclo[3.2.0]heptan-3-one systems, the hydride attack generally occurs from the less hindered exo face, leading to the formation of the endo-alcohol as the major product.
Esterification Methods for this compound Derivatives
Following the reduction to this compound, the hydroxyl group can be readily functionalized through esterification. This method is valuable for creating a diverse range of derivatives with varied properties. A notable example is the esterification of endo-bicyclo[3.2.0]hept-6-en-3-ol with various benzoyl chlorides to produce the corresponding endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. arkat-usa.org This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The resulting benzoates are often crystalline solids, which facilitates their purification by crystallization, allowing for the isolation of the pure endo diastereomer in moderate to good yields (65–85%). arkat-usa.org
| Product | Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 6a | NO₂ | 1.5 | 85 | 98-100 |
| 6b | Cl | 2.0 | 78 | 75-77 |
| 6c | Br | 2.0 | 80 | 88-90 |
| 6d | H | 2.5 | 70 | 55-57 |
| 6e | CH₃ | 2.5 | 68 | 62-64 |
| 6f | OCH₃ | 3.0 | 65 | 70-72 |
| This table summarizes the synthesis of various endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates via esterification. arkat-usa.org |
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions offer powerful and often highly selective methods for the construction of the bicyclo[3.2.0]heptane scaffold.
Palladium-Catalyzed C-H Activation and C-C Cleavage for Bicyclo[3.2.0]heptane Lactones
A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been developed using palladium catalysis. rsc.orgrsc.orgresearchgate.net This method starts from bicyclo[1.1.1]pentane carboxylic acids and proceeds through a cascade of C–H activation and C–C cleavage. rsc.orgrsc.orgresearchgate.net The choice of ligand is critical to the outcome of the reaction. Using mono-N-protected amino acid (MPAA) ligands, such as Ac-L-Val-OH, in the presence of an aryl iodide, leads to the formation of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgresearchgate.net Conversely, switching to a pyridone-amine ligand in the absence of an aryl iodide yields non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgresearchgate.net These lactone products are versatile intermediates that can be converted into other substituted cyclobutane (B1203170) and oxobicyclo[3.2.0]heptane derivatives. rsc.orgrsc.orgresearchgate.net
Copper(I)-Catalyzed Photobicyclization of Dienes to Bicyclo[3.2.0]heptane Systems
The intramolecular [2+2] photocycloaddition of dienes is a fundamental method for constructing the bicyclo[3.2.0]heptane skeleton. arkat-usa.orgresearchgate.net Copper(I) salts, particularly copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are effective catalysts for this transformation, which often proceeds with high stereoselectivity. acs.orgwisc.edu For instance, the intramolecular photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol in the presence of CuOTf yields racemic cis-2,5-dimethylbicyclo[3.2.0]heptane-endo-2-ol with high efficiency. acs.org This copper(I)-catalyzed process has been applied to the synthesis of various bicyclo[3.2.0]heptane derivatives, including those that serve as intermediates in the synthesis of natural products like grandisol (B1216609). acs.orgresearchgate.net The reaction is believed to proceed through a copper(I)-alkene complex that, upon photochemical excitation, facilitates the cycloaddition. wisc.edu This methodology provides a powerful tool for creating complex, stereodefined bicyclic systems. researchgate.net
Ring-Forming Reactions Beyond Cycloadditions
While [2+2] cycloadditions are a dominant strategy, other ring-forming reactions can also be employed to construct the bicyclo[3.2.0]heptane framework. One such approach involves the intramolecular cyclization of α,β-unsaturated ketenes. taltech.ee For example, bicyclo[3.2.0]hept-3-en-6-ones can be synthesized from 3-hydroxy-6-heptenoic acids. taltech.ee The key step is the formation of an α,β-unsaturated ketene (B1206846) intermediate, which then undergoes an intramolecular [2+2] cyclization to afford the bicyclic ketone with high selectivity for the thermodynamically more stable product. taltech.ee This method provides a non-photochemical route to the bicyclo[3.2.0]heptane system.
Epoxynitrile Cyclization (Stork Reaction) for Bicyclo[3.2.0]heptane Cores
The Stork epoxynitrile cyclization offers a powerful method for the formation of functionally substituted cyclobutane rings, which are integral to the bicyclo[3.2.0]heptane system. chemrxiv.orgacs.org This strategy has been successfully employed in the synthesis of the functionalized bicyclo[3.2.0]heptane subunit of the diterpenoid Humilisin E. chemrxiv.orgnih.gov
The synthesis commences with the construction of a highly functionalized cyclopentane (B165970) intermediate. chemrxiv.org A key step involves the conjugate addition of a vinyl group to an enone, followed by alkylation with bromoacetonitrile (B46782) to introduce the necessary nitrile functionality. chemrxiv.org The subsequent epoxidation of the cyclopentene (B43876) ring sets the stage for the pivotal cyclization reaction. chemrxiv.orgacs.org
In a specific application, the epoxidation of a substituted cyclopentene derivative with dimethyldioxirane (B1199080) (DMDO) or Oxone yielded a mixture of diastereomeric epoxides. chemrxiv.orgacs.org Treatment of the epoxide with a magnesium alkoxide then triggers the intramolecular cyclization, where the carbanion generated from the nitrile attacks the epoxide, leading to the formation of the bicyclo[3.2.0]heptane core. nih.govjyu.fi
While this method provides a direct route to the bicyclic system, it can suffer from a lack of stereocontrol, sometimes yielding a mixture of diastereomers. nih.gov For instance, in the synthesis of the Humilisin E core, the epoxidation step produced the undesired diastereomer as the major product. chemrxiv.orgacs.org
Table 1: Key Steps in the Epoxynitrile Cyclization for a Bicyclo[3.2.0]heptane Derivative
| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Conjugate Addition | β-substituted enone | Vinyl magnesium bromide, TMSCl | Silyl (B83357) enol ether | Quantitative | chemrxiv.org |
| Alkylation | Silyl enol ether | Bromoacetonitrile, KOtBu or CsF (failed), Lewis acids (failed) | Alkylated cyclopentanone | - | chemrxiv.org |
| Epoxidation | Isopropyl-substituted cyclopentene | DMDO or Oxone | Diastereomeric epoxides | 43% (undesired diastereomer), 27% (desired diastereomer) | chemrxiv.orgacs.org |
| Cyclization | Epoxynitrile | Mg alkoxide | Functionalized bicyclo[3.2.0]heptane core | - | nih.govjyu.fi |
Wolff Rearrangement for Bicyclo[3.2.0]heptane Core Construction
As an alternative to the Stork epoxynitrile cyclization, the Wolff rearrangement presents a more stereoselective approach for the construction of the bicyclo[3.2.0]heptane core. nih.govjyu.fi This method is particularly advantageous when precise control over the stereochemistry of the final product is crucial. nih.gov
This strategy involves the construction of a bicyclo[3.3.0]octane ring system, which then undergoes a ring contraction to form the desired bicyclo[3.2.0]heptane structure. nih.gov The key transformation is the Wolff rearrangement of a diazo ketone, which is typically generated from the corresponding carboxylic acid or α-diazoketone. The rearrangement proceeds via a ketene intermediate that undergoes an intramolecular [2+2] cycloaddition to yield the bicyclic ketone. orgsyn.org
The photochemical Wolff rearrangement of diazo ketones derived from cis-bicyclo[3.2.0]heptan-2- and -3-ones has been shown to produce substituted cis-bicyclo[2.2.0]hexanes through ring contraction. researchgate.net This highlights the versatility of the Wolff rearrangement in modifying bicyclic systems. In the context of synthesizing the Humilisin E core, a second-generation strategy utilizing the Wolff rearrangement was developed to overcome the stereocontrol issues encountered with the epoxynitrile cyclization. nih.gov This approach allowed for the construction of the bicyclic system earlier in the synthetic sequence, ensuring better stereochemical outcomes. nih.gov
Table 2: Conceptual Outline of the Wolff Rearrangement Approach
| Step | Description | Intermediate/Product | Reference |
| 1 | Construction of a bicyclo[3.3.0]octane system | Substituted bicyclo[3.3.0]octane | nih.gov |
| 2 | Formation of a diazo ketone | α-diazoketone | researchgate.net |
| 3 | Wolff Rearrangement (photochemical or thermal) | Ketene intermediate | orgsyn.org |
| 4 | Intramolecular [2+2] Cycloaddition | Functionalized bicyclo[3.2.0]heptane core | nih.govorgsyn.org |
This more stereoselective route proved to be superior for the synthesis of the complex bicyclic core of Humilisin E, demonstrating the power of the Wolff rearrangement in constructing challenging molecular architectures. nih.govjyu.fi
Stereochemical Control and Analysis in Bicyclo 3.2.0 Heptan 3 Ol Chemistry
Diastereoselective Synthesis
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of bicyclo[3.2.0]heptane systems, this control is paramount for defining the relative stereochemistry of substituents on the fused ring system.
The inherent structural features of a starting material can dictate the stereochemical outcome of a reaction. In the synthesis of bicyclo[3.2.0]heptane derivatives, the choice of substrate and its substituents plays a crucial role in directing the formation of specific diastereomers.
One notable strategy involves the palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids. This method allows for the diastereoselective synthesis of arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org The use of specific ligands, such as mono-N-protected amino acids (MPAA), is critical in achieving high diastereoselectivity, leading to the formation of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org This approach showcases how the substrate, in combination with a tailored catalytic system, can provide exclusive diastereoselectivity in the construction of the bicyclic scaffold. rsc.org
Another example is the cross-aldol reaction between silyl (B83357) enol ethers derived from bicyclo[3.2.0]alkanones and chiral aldehydes like (S)-(-)- or (R)-(+)-benzyloxypropanal. In the presence of titanium tetrachloride (TiCl4), this reaction proceeds with complete stereoselectivity, yielding a 1:1 mixture of enantiomerically pure diastereomers. researchgate.net This demonstrates how a chiral reactant can effectively control the stereochemical course of the reaction, leading to the creation of multiple stereogenic centers with high fidelity. researchgate.net
Photochemical [2+2] cycloadditions are a powerful tool for constructing the bicyclo[3.2.0]heptane framework. These reactions often involve the formation of endo and exo adducts, and the diastereoselectivity can be influenced by various factors.
An organophotoredox-catalyzed approach using Eosin Y as a photosensitizer under visible light has been developed for the stereoselective synthesis of bicyclo[3.2.0]heptanes from aryl bis-enone derivatives. nih.govnih.govmdpi.com This reaction proceeds through a radical anion [2+2] photocycloaddition. nih.govnih.govmdpi.com Experimental and computational studies have shown that the reaction follows a syn-closure pathway, which leads to the preferential formation of cis-anti diastereoisomers as the major products. nih.govnih.govmdpi.commdpi.com The use of LiBr as a Lewis acid promoter is also crucial for the success of this transformation. nih.govnih.govmdpi.comresearchgate.net The diastereomeric ratio of the products can be influenced by the choice of solvent, with acetonitrile (B52724) providing good yields and a notable diastereomeric ratio. mdpi.com
The intermolecular photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives with various alkenes typically yield a mixture of exo and endo adducts. researchgate.net The proportions of these adducts show little variation with changes in the steric bulk of the reactants or the reaction conditions. researchgate.net However, adapting the system to an intramolecular reaction can lead to a single, stereochemically pure product. researchgate.net
The synthesis of nitrogen-containing bicyclo[3.2.0]heptane analogues, such as diaza-bicyclo[3.2.0]heptan-7-ones, also relies heavily on diastereoselective methods. A metal-free approach for the synthesis of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones involves an intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones. researchgate.net This method is described as a simple, convenient, and diastereoselective process. researchgate.net
Furthermore, the [3+2]-cycloaddition reaction of azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, with various maleimides and itaconimides provides a highly efficient and stereoselective route to spiro[1-azabicyclo[3.2.0]heptanes]. acs.org These reactions proceed with excellent regioselectivity and moderate to excellent diastereoselectivities, affording complex polyheterocyclic systems. acs.org
| Starting Material(s) | Reagents/Conditions | Product | Diastereoselectivity | Ref. |
| Bicyclo[1.1.1]pentane carboxylic acids | Pd-catalysis, MPAA ligand | All-syn arylated bicyclo[3.2.0]heptane lactones | High | rsc.orgrsc.org |
| Bicyclo[3.2.0]alkanone silyl enol ethers, (S)-(-)- or (R)-(+)-benzyloxypropanal | TiCl4 | 1:1 mixture of enantiomerically pure diastereomers | Complete | researchgate.net |
| Aryl bis-enone derivatives | Eosin Y, visible light, LiBr | cis-anti bicyclo[3.2.0]heptanes | Major product | nih.govnih.govmdpi.commdpi.com |
| 3-Aminoazetidin-2-ones | Intramolecular endo-trig haloamination | 4-Halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones | Diastereoselective | researchgate.net |
| Isatins, azetidine-2-carboxylic acid, maleimides/itaconimides | [3+2]-cycloaddition | Spiro[1-azabicyclo[3.2.0]heptanes] | Moderate to excellent | acs.org |
Enantioselective Synthesis and Resolution
Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a significant challenge in organic synthesis. For bicyclo[3.2.0]heptan-3-ol and its derivatives, both enantioselective synthesis and the resolution of racemic mixtures are employed to obtain enantiomerically pure compounds.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.
Evans' chiral oxazolidinones are well-established and effective chiral auxiliaries that have been successfully applied to the synthesis of enantioenriched bicyclo[3.2.0]heptanes. nih.govresearchgate.net In the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives, attaching a chiral oxazolidinone to the substrate allows for the synthesis of highly substituted bicyclo[3.2.0]heptanes with good enantiomeric enrichment. nih.govnih.govresearchgate.net This approach demonstrates the power of combining chiral auxiliaries with modern photochemical methods to control stereochemical outcomes. nih.gov Although complete diastereoselectivity may not always be achieved, this method provides a reliable pathway to enantioenriched products. mdpi.com
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. This method relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of a substrate, leaving the other enantiomer unreacted.
Lipases are commonly used enzymes for the resolution of bicyclo[3.2.0]heptene derivatives. For instance, the racemic endo-alcohol of bicyclo[3.2.0]hept-2-en-6-ol can be resolved through enantioselective hydrolysis of its acetate (B1210297) ester using porcine pancreatic lipase (B570770) (PPL). This process yields the optically active alcohol and the unreacted optically active ester, which can be easily separated. Lipases from Mucor miehei and Candida cylindracea have also been shown to be effective in the enantioselective hydrolysis or acylation of related bicyclic alcohols and their esters. rsc.org
Alcohol dehydrogenases are another class of enzymes utilized for the resolution of bicyclic ketones. The enzyme from Thermoanaerobium brockii and 3α,20β-hydroxysteroid alcohol dehydrogenase from Streptomyces hydrogenans have been used for the enantioselective reduction of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. These enzymatic reductions provide access to enantiomerically enriched bicyclic alcohols. The use of microorganisms such as Mortierella ramanniana has also been explored for the resolution of these ketones.
| Method | Enzyme/Auxiliary | Substrate | Outcome | Ref. |
| Chiral Auxiliary-Mediated Synthesis | Chiral Oxazolidinones | Aryl bis-enone derivatives | Enantioenriched bicyclo[3.2.0]heptanes | nih.govnih.govresearchgate.net |
| Enzymatic Kinetic Resolution | Porcine Pancreatic Lipase (PPL) | (±)-Bicyclo[3.2.0]hept-2-en-endo-6-yl acetate | Optically active alcohol and unreacted ester | |
| Enzymatic Kinetic Resolution | Mucor miehei Lipase | (±)-Bicyclo[3.2.0]hept-2-en-endo-6-yl acetate | Enantiospecific hydrolysis | |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia and Candida cylindracea Lipases | 7,7-Disubstituted bicyclo[3.2.0]hept-2-en-6-one derivatives | Resolution via bromohydrins in organic media | rsc.org |
| Enzymatic Kinetic Resolution | Alcohol Dehydrogenase from Thermoanaerobium brockii | Bicyclo[3.2.0]hept-2-en-6-one | Enantioselective reduction |
Asymmetric Catalysis for Bicyclo[3.2.0]heptane Derivatives (e.g., Chiral Lewis Acids)
The synthesis of specific stereoisomers of bicyclo[3.2.0]heptane derivatives is a significant challenge that can be addressed through asymmetric catalysis. Chiral Lewis acids, in particular, have emerged as effective tools for controlling stereochemistry during the formation of the bicyclic ring system, often in photochemical reactions.
A prominent strategy involves dual catalysis, which combines a visible-light-absorbing photocatalyst with a stereocontrolling chiral Lewis acid co-catalyst. nih.gov This approach overcomes the challenge of racemic background reactions by ensuring that only the substrate bound to the chiral Lewis acid is selectively photoexcited and undergoes the desired cycloaddition. springernature.com For instance, enantioselective intramolecular [2+2] photocycloaddition reactions of 2-(alkenyloxy)cyclohex-2-enones can be catalyzed by a chiral rhodium Lewis acid. This method has been shown to produce bridged tricyclic products with high enantioselectivity, typically ranging from 80–94% enantiomeric excess (ee), creating up to four stereogenic centers in a single, highly selective reaction. rsc.org Similarly, chiral titanium reagents have been successfully employed to catalyze asymmetric [2+2] cycloaddition reactions. acs.org
Another effective method for inducing stereoselectivity is the use of chiral auxiliaries attached to the substrate. In the organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes, chiral oxazolidinone auxiliaries have been bound to aryl bis-enone substrates. mdpi.comresearchgate.net In the presence of a photocatalyst like Eosin Y and an achiral Lewis acid such as Lithium Bromide (LiBr), these chiral auxiliaries guide the stereochemical outcome of the [2+2] photocycloaddition, leading to the formation of enantioenriched bicyclo[3.2.0]heptane products. mdpi.comresearchgate.net This approach demonstrates that a combination of a chiral auxiliary and a Lewis acid can effectively control the formation of specific diastereoisomers. mdpi.comresearchgate.net
Gold-catalyzed [2+2]-cyclization of allenenes has also been reported as a method to produce bicyclo[3.2.0]heptane derivatives with high diastereoselectivity (>95:5) and, through the use of a chiral catalyst, high enantioselectivity (92-97% ee). taltech.ee These catalytic methods are crucial for accessing optically active bicyclo[3.2.0]heptane scaffolds for further applications. rsc.orgtaltech.ee
| Catalytic System | Reaction Type | Substrate Type | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|
| Chiral Rhodium Lewis Acid + Photocatalyst | Intramolecular [2+2] Photocycloaddition | 2-(Alkenyloxy)cyclohex-2-enones | 80–94% ee | rsc.org |
| Chiral Gold Catalyst | [2+2] Cyclization | Allenenes | 92–97% ee; >95:5 dr | taltech.ee |
| Chiral Oxazolidinone Auxiliary + Eosin Y + LiBr | Organophotoredox [2+2] Photocycloaddition | Aryl bis-enones | Diastereomerically enriched (e.g., 62:38 dr) | mdpi.comresearchgate.net |
| Chiral Titanium Reagent | [2+2] Cycloaddition | Not specified | Asymmetric induction | acs.org |
Conformational Analysis and Stereochemical Influence
The bicyclo[3.2.0]heptane core, composed of a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, possesses a distinct and intrinsically favored three-dimensional structure. Electron diffraction studies and molecular mechanics calculations have determined that the most stable conformation is the endo form, where the methylene (B1212753) group of the cyclopentane ring is bent towards the cyclobutane ring. stackexchange.com This arrangement is often described as having a "boat-like" conformation. nih.govconsensus.app
| Structural Feature | Description | Supporting Evidence | Reference |
|---|---|---|---|
| Overall Conformation | Endo-form, described as "boat-like" | Electron diffraction, Molecular Mechanics | stackexchange.comnih.govconsensus.app |
| Cyclopentane Ring | Twist (T) or envelope conformation | 1H-NMR studies | stackexchange.comresearchgate.net |
| Symmetry | The most stable endo-form possesses Cs symmetry | Computational modeling | stackexchange.com |
A remarkable characteristic of the bicyclo[3.2.0]heptane skeleton is its conformational rigidity. Studies involving the synthesis and X-ray analysis of various disubstituted derivatives have shown that the bicyclic core largely maintains its intrinsic boat-like conformation, even with the introduction of different functional groups. nih.govconsensus.app This structural integrity means that the core is not easily perturbed by substitution, making it a reliable and predictable scaffold. nih.gov
The placement of substituents on this rigid frame occurs in pseudo-equatorial or pseudo-axial positions. nih.gov However, while the core conformation is robust, it is not entirely immutable. It has been noted in the context of bioreductions that the presence of bulky substituents, particularly at the C7 position adjacent to the bridgehead carbons, can influence and even reverse the typical conformational effects that guide enzymatic reactions. mdpi.com This indicates that while the fundamental boat-like structure is preserved, significant steric interactions from substituents can introduce subtle but important alterations to the molecule's topography. nih.govmdpi.com
The inherent rigidity and predictable stereochemistry of the bicyclo[3.2.0]heptane core have significant implications for molecular design, particularly in medicinal chemistry. nih.govconsensus.app The ability of the scaffold to be "conformationally locked" allows for the precise spatial and directional fixation of pharmacophoric groups. nih.gov By embedding a pharmacophore within the bicyclic structure, its conformational freedom is restricted, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govconsensus.app
This concept has been demonstrated with derivatives designed as conformationally locked analogues of the neurotransmitter γ-aminobutyric acid (GABA). nih.govconsensus.app The bicyclo[3.2.0]heptane framework serves as a rigid spacer, holding the key functional groups in a well-defined orientation. nih.gov Furthermore, the bicyclo[3.2.0]heptane lactone scaffold is recognized as an important structural motif in various bioactive molecules. rsc.org The ability to synthesize specific stereoisomers of this core through asymmetric catalysis, combined with its conformational stability, makes it a valuable building block for developing novel therapeutic agents, including potential antiviral compounds. rsc.orgtaltech.ee
Chemical Transformations and Reactivity of the Bicyclo 3.2.0 Heptan 3 Ol Scaffold
Oxidation Reactions
Oxidation reactions of the bicyclo[3.2.0]heptane core, particularly at the alcohol and ketone functionalities, are crucial for the synthesis of valuable intermediates, including lactones and prostaglandins (B1171923).
The oxidation of substituted bicyclo[3.2.0]heptan-6-ol derivatives can lead to significant skeletal rearrangements. A notable example is the oxidative rearrangement of 6-phenylbicyclo[3.2.0]heptan-6-ol, which results in the formation of 1,1'-biphenyl-carbaldehydes. researchgate.net222.29.81 This transformation highlights how the oxidation process can trigger a change in the bicyclic framework. Furthermore, 3-endo-alkoxy-2-exo-bromobicyclo[3.2.0]heptan-6-ones undergo rearrangement under basic conditions with cyanide to yield 5-endo-alkoxy-7-anti-cyanobicyclo researchgate.netresearchgate.netpsu.eduheptan-2-ones, demonstrating a shift from the [3.2.0] to the [2.2.1] bicyclic system. rsc.org The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptane-6-one derivatives is another critical oxidative process. This reaction can selectively expand the cyclobutanone (B123998) ring to produce isomeric lactones, which serve as key precursors for natural products like prostanoids and jasmonoids. arkat-usa.org
Biotransformations offer a powerful and selective method for the oxidation and reduction of bicyclo[3.2.0]carbocyclic compounds. mdpi.comnih.gov Alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) are the primary enzymes employed for these transformations. mdpi.comresearchgate.net
ADHs are widely used for the interconversion of alcohols and ketones. mdpi.com While much of the focus has been on microbial ADHs, horse liver alcohol dehydrogenase (HLADH) has also been studied. mdpi.com These enzymes can function in either a reductive mode, converting bicyclic ketones to their corresponding alcohols, or an oxidative mode. mdpi.com The stereochemical outcome of these bioreductions can often be predicted using Prelog's rule. researchgate.net
BVMOs, which are NADPH-dependent enzymes, are particularly significant for the oxidation of bicyclic ketones to lactones. mdpi.comresearchgate.net For instance, cyclohexanone (B45756) monooxygenase (CHMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) have been used in the regiodivergent oxidation of bicycloketones like bicyclo[3.2.0]hept-2-en-6-one. rug.nl The biotransformation of this substrate with HAPMO primarily yields the "unexpected" lactone, resulting from the migration of the more substituted carbon atom. rug.nl Microbial Baeyer-Villiger reactions using organisms like Acinetobacter calcoaceticus on substituted bicyclo[3.2.0]heptan-6-ones produce regioisomeric lactones with varying enantiomeric excesses, which can be precursors to compounds like sarkomycin (B75957) A. nih.gov
The table below summarizes the enzymatic oxidation of various bicyclo[3.2.0]heptane derivatives.
| Substrate | Enzyme/Organism | Product(s) | Yield/Enantiomeric Excess (e.e.) |
| Bicyclo[3.2.0]hept-2-en-6-one | HAPMO | "Unexpected" and "Normal" Lactones | "Normal" lactone with 75% e.e. |
| (1α, 2α, 5α)-2-Bromobicyclo[3.2.0]heptan-6-one | Acinetobacter calcoaceticus NCIB 9871 | Regioisomeric Lactones | 67-93% yield, 20 to >99% e.e. |
| cis-Bicyclo[3.2.0]heptan-2,6-dione | Acinetobacter calcoaceticus NCIB 9871 | Cyclosarkomycin | 7% yield, 97% e.e. |
Rearrangement Reactions
The strained nature of the bicyclo[3.2.0]heptane skeleton makes it susceptible to various rearrangement reactions, which can be induced by heat, light, or catalysts.
Valence isomerizations are rearrangements that involve the reorganization of bonding electrons, leading to a new skeletal structure without the migration of atoms or groups. A common example is the photochemical valence isomerization of cycloheptadienes and their derivatives into cis-fused bicyclo[3.2.0]heptene systems. thieme-connect.debohrium.com For instance, irradiation of 1,3-cycloheptadiene (B1346008) yields bicyclo[3.2.0]hept-6-ene. bohrium.com Similarly, tropone (B1200060) can be photochemically converted to bicyclo[3.2.0]hepta-3,6-dien-2-one. thieme-connect.de These reactions are often reversible, with the bicyclic system reverting to the seven-membered ring upon heating. bohrium.com Metal-catalyzed isomerizations, such as the conversion of tricyclo[4.1.0.0²,⁷]heptane to other isomers, also fall under this category. acs.org
The thermal rearrangement of bicyclobutane systems embedded within a larger framework is a well-studied route to bicyclo[3.2.0]heptene derivatives. psu.edu A key example is the thermolysis of tricyclo[4.1.0.0²,⁷]heptanes, which isomerize to form bicyclo[3.2.0]hept-6-enes. thieme-connect.deacs.org This rearrangement is generally believed to proceed through a diradical intermediate formed by the cleavage of the C1-C2 bond of the bicyclobutane moiety. psu.eduacs.org The activation enthalpies for these processes are consistent with theoretical calculations. psu.edu For example, thermolysis of tricyclo[4.1.0.0²,⁷]hept-4-en-3-one produces bicyclo[3.2.0]hepta-3,6-dien-2-one. psu.edu The reaction rates and product distributions can be influenced by substituents on the bicyclic frame. mdpi.com
The following table details examples of thermal rearrangements leading to bicyclo[3.2.0]heptene systems.
| Starting Material | Conditions | Product | Yield |
| Tricyclo[4.1.0.0²,⁷]heptane | Gas phase, 300-320 °C | Bicyclo[3.2.0]hept-6-ene | 91% |
| Tricyclo[4.1.0.0²,⁷]hept-3-ene | TMEDA, 135 °C, 1 hr | Bicyclo[3.2.0]hepta-2,6-diene | 90% |
| 4-Acetoxytricyclo[4.1.0.0²,⁷]hept-4-en-3-one | Pyridine, 150 °C, 24 hr | 1-Acetoxybicyclo[3.2.0]hepta-3,6-dien-2-one | 48% |
Photochemistry provides a powerful tool for both the synthesis and rearrangement of bicyclo[3.2.0]heptane derivatives. The [2+2] photocycloaddition is a cornerstone method for constructing the bicyclo[3.2.0]heptane skeleton. researchgate.nettaltech.ee For instance, the intramolecular photocycloaddition of a vinyl ether tethered to a cyclopentene (B43876) ring can yield a tricyclic system containing the bicyclo[3.2.0]heptane core. researchgate.net Organophotoredox catalysis has also been employed for the stereoselective synthesis of these systems via [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com
Beyond synthesis, photochemical energy can induce rearrangements within the bicyclic system itself. Light-induced valence tautomerization allows for the conversion of conjugated cycloheptadienes into bicyclo[3.2.0]heptenes. researchgate.net Furthermore, bicyclo[3.2.0]heptane derivatives can undergo photochemical sigmatropic shifts. For example, preliminary studies on bicyclo[3.2.0]oct-2-ene-3-carbonitrile suggest it undergoes 1,3 and 1,2 sigmatropic shifts upon irradiation. mcmaster.ca
Ring Expansion Reactions (e.g., with Diazomethane)
Ring expansion reactions of bicyclic ketones are a powerful tool for accessing larger and more complex carbocyclic frameworks. In the context of the bicyclo[3.2.0]heptane system, the corresponding ketone, bicyclo[3.2.0]heptan-6-one, can undergo ring expansion with reagents like diazomethane. This reaction proceeds via the initial formation of a diazonium betaine (B1666868) intermediate, followed by nitrogen extrusion and migration of one of the bridgehead carbons to the adjacent carbonyl carbon.
For instance, a protected bicyclo[3.2.0]heptan-6-one has been shown to undergo ring expansion with diazomethane, yielding a 1:1 mixture of the two possible homologated ketones. rsc.orgpsu.edu This transformation is a key step in the synthesis of stable prostacyclin analogues. rsc.orgpsu.edu The reaction demonstrates the utility of ring expansion in modifying the bicyclo[3.2.0]heptane skeleton to create larger ring systems with potential biological activity. rsc.orgpsu.eduscispace.com
| Starting Material | Reagent | Product(s) | Ratio | Reference(s) |
| Protected bicyclo[3.2.0]heptan-6-one | Diazomethane | Homologated bicyclo[4.2.0]octanones | 1:1 | rsc.orgpsu.edu |
Elimination Reactions of Bicyclo[3.2.0]heptenyl Tosylates
The elimination reactions of bicyclo[3.2.0]heptenyl tosylates, derivatives of bicyclo[3.2.0]heptan-3-ol, provide a route to various unsaturated bicyclic and ring-opened products. The stereochemistry of the starting tosylate and the reaction conditions play a crucial role in determining the product distribution.
The reaction of stereoisomeric 6-bicyclo[3.2.0]-2-heptenyl tosylates with tertiary amine bases such as 2,4,6-trimethylpyridine (B116444) (collidine) does not lead to the expected simple elimination products. Instead, these reactions yield ring-opened products, namely 1,3,5-cycloheptatriene and 5-ethylidene-1,3-cyclopentadiene. caltech.eduacs.org This outcome is in contrast to the behavior of the analogous bicyclo[3.3.0]octenyl tosylates, which under similar conditions give bicyclooctadienes. caltech.edu The formation of ring-opened products from the bicyclo[3.2.0]heptenyl system highlights the influence of ring strain on the reaction pathway. caltech.eduacs.orgdatapdf.commindat.orgacs.org
| Substrate | Base | Products | Reference(s) |
| 6-Bicyclo[3.2.0]-2-heptenyl tosylates | 2,4,6-trimethylpyridine (collidine) | 1,3,5-cycloheptatriene, 5-ethylidene-1,3-cyclopentadiene | caltech.eduacs.org |
Ring-Opening Reactions
The strained nature of the bicyclo[3.2.0]heptane skeleton makes it susceptible to ring-opening reactions under various stimuli, including mechanical force and reductive conditions. These reactions can lead to the formation of unique and reactive acyclic or larger cyclic structures.
The bicyclo[3.2.0]heptane (BCH) framework can function as a mechanophore, a mechanically sensitive functional group that undergoes a chemical transformation in response to an applied force. When incorporated into a polymer chain, the BCH mechanophore can undergo a formal retro [2+2] cycloaddition upon the application of mechanical stress, such as from pulsed ultrasound. nih.govduke.edu This non-scissile ring-opening event results in the formation of reactive bis-enone products and a significant local elongation of the polymer chain. nih.govacs.orgacs.orgnih.gov
This mechanochemical activation is reversible; the initial BCH functionality can be regenerated through photocyclization, offering a way to create materials with switchable structure and reactivity. nih.govacs.orgnih.gov The ability to undergo force-induced ring-opening makes BCH mechanophores promising for the development of stress-responsive and self-healing materials. nih.govacs.org
| Stimulus | Transformation | Product | Key Feature | Reference(s) |
| Mechanical Force (Ultrasound) | Retro [2+2] Cycloaddition | Bis-enone | Non-scissile ring-opening, large local elongation | nih.govduke.eduacs.orgacs.orgnih.gov |
| Visible Light | [2+2] Photocycloaddition | Bicyclo[3.2.0]heptane | Reversible regeneration of mechanophore | nih.govacs.orgnih.gov |
Derivatives of the bicyclo[3.2.0]heptane system, such as silyl (B83357) ether derivatives of 6-oxabicyclo[3.2.0]heptan-1-ol, can undergo selective reductive ring opening. researchgate.net These oxabicyclic structures, accessible through the Paternò-Büchi reaction, can be subjected to conditions that lead to the cleavage of one of the rings, providing access to highly functionalized cyclopentane (B165970) derivatives. researchgate.netconsensus.app
For example, treatment of these bicyclic oxetanol derivatives can lead to a pinacol-type rearrangement under acidic conditions, proceeding with complete regioselectivity and varying degrees of diastereoselectivity depending on the reaction mechanism. researchgate.netconsensus.app This approach demonstrates the utility of the bicyclo[3.2.0]heptane scaffold as a precursor to other valuable carbocyclic systems.
Functional Group Interconversions on the Bicyclo[3.2.0]heptane Skeleton
The bicyclo[3.2.0]heptane skeleton provides a stable platform for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations can be carried out while preserving the core bicyclic structure, enabling the introduction of different functionalities for various applications.
For example, the readily available bicyclo[3.2.0]hept-2-en-6-ones can be subjected to selective manipulations to prepare important natural products like grandisol (B1216609) and lineatin. researchgate.netacs.orgacs.org The presence of both a carbonyl group and a double bond allows for a rich chemistry, including selective reductions, oxidations, and carbon-carbon bond-forming reactions. The unique reactivity of these compounds is attributed to the attachment of the carbonyl group and the double bond to the same bridgehead carbon. acs.org
Furthermore, the development of synthetic routes to functionalized 3-azabicyclo[3.2.0]heptane derivatives highlights the versatility of this scaffold in medicinal chemistry, as these compounds have shown potential as ligands for dopaminergic receptors and as analgesics. unipv.ittaltech.ee The ability to perform a wide range of functional group interconversions on the bicyclo[3.2.0]heptane core underscores its importance as a building block in organic synthesis. nih.govmdpi.comresearchgate.net
Mechanistic Investigations of Reactions Involving Bicyclo 3.2.0 Heptan 3 Ol
Elucidation of Reaction Pathways
Radical Intermediates in Photoredox Catalysis Leading to Bicyclo[3.2.0]heptanes
The formation of the bicyclo[3.2.0]heptane skeleton can be achieved through photoredox catalysis, a process that involves radical intermediates. In a typical reaction, a photocatalyst, such as Eosin Y, is excited by visible light. mdpi.comunimi.it This excited photocatalyst then interacts with a sacrificial electron donor, like diisopropylamine, to form a radical anion. mdpi.com This radical anion, in turn, transfers an electron to a suitable precursor, such as an aryl bis-enone, generating a radical anion intermediate. mdpi.comnih.gov
This initial radical anion undergoes a series of intramolecular transformations. First, a radical attack occurs, leading to the formation of a five-membered ring distonic radical. mdpi.comnih.gov Subsequently, a second intramolecular radical cyclization takes place, resulting in the formation of a bicyclic radical anion through a formal [2+2] cycloaddition process. mdpi.com This bicyclic radical intermediate is then oxidized to the final bicyclo[3.2.0]heptane product. mdpi.comnih.gov Computational studies have been instrumental in supporting this proposed mechanism, confirming that the reaction proceeds via a syn-closure pathway, which aligns with the experimentally observed stereochemical outcomes. mdpi.com
Transition State Analysis in Bicyclo[3.2.0]heptane Cycloadditions
Computational analysis, particularly Density Functional Theory (DFT) calculations, has provided significant insights into the transition states of bicyclo[3.2.0]heptane cycloadditions. mdpi.comunimi.it For instance, in the anion radical [2+2] photocycloaddition of aryl bis-enones, the transition state leading to the cis-anti product is favored. mdpi.com The calculations show a significant energy difference between the transition states for the syn and anti closure pathways, with the anti pathway being considerably higher in energy. mdpi.com This computational finding is consistent with experimental results where only the cis products are observed. mdpi.com
The analysis of transition states helps to explain the high diastereoselectivity observed in these reactions. unimi.it Factors such as the coordination of Lewis acids to the carbonyl groups of the precursor molecule can influence the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. mdpi.comnih.gov
Role of Catalysts and Reagents in Reaction Mechanism
Lewis Acid Effects on Bicyclo[3.2.0]heptane Formation (e.g., LiBr, CuOTf)
Lewis acids play a crucial role in the formation of bicyclo[3.2.0]heptanes, particularly in photoredox-catalyzed [2+2] cycloadditions. It has been demonstrated that the presence of a Lewis acid, such as Lithium Bromide (LiBr), is essential for the reaction to proceed efficiently. mdpi.comnih.gov The Lewis acid coordinates to the two carbonyl groups of the aryl bis-enone precursor. mdpi.comnih.gov This coordination activates the substrate, making it more susceptible to electron transfer from the reduced photocatalyst. mdpi.com
The concentration of the Lewis acid can also be a critical factor. Studies have shown that decreasing the amount of LiBr can be detrimental to the reaction yield. nih.gov The specific Lewis acid used can also influence the reaction, although detailed comparative studies for a range of Lewis acids in the context of bicyclo[3.2.0]heptan-3-ol itself are not extensively documented in the provided results. The general principle is that the Lewis acid assists in pre-organizing the substrate for the intramolecular cyclization steps. mdpi.com
Cofactor Recycling Systems in Biocatalytic Transformations of Bicyclo[3.2.0]carbocyclic Molecules
Biocatalysis offers an alternative and often highly selective route to functionalized bicyclo[3.2.0]heptane structures. Many of these enzymatic reactions are redox processes that depend on expensive cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADPH). preprints.org To make these processes economically viable, efficient cofactor recycling systems are paramount. mdpi.comresearchgate.net
One common strategy is the use of coupled-enzyme systems. For example, in the bioreduction of a bicyclic ketone to the corresponding alcohol, a dehydrogenase enzyme requires NADH. mdpi.com This NADH can be regenerated in situ by a second enzyme, such as glucose-6-phosphate dehydrogenase, which oxidizes a cheap substrate like glucose-6-phosphate. mdpi.com This "closed-loop" system ensures a continuous supply of the necessary cofactor for the primary biotransformation. mdpi.comresearchgate.net
Whole-cell biocatalysis is another approach where the host organism's metabolic machinery naturally recycles the cofactors, eliminating the need for external recycling systems. preprints.org The choice of solvent can also impact the efficiency of these biocatalytic systems, with aqueous-organic biphasic systems sometimes offering improved yields and enantiomeric purity. mdpi.com
| System | Time (h) | Product | Yield (%) | Enantiomeric Purity |
|---|---|---|---|---|
| Aqueous | 24 | (-)-(1S,5R)-ketone | Higher than water-heptane | - |
| Aqueous | 48 | (-)-(1S,5R)-ketone | Higher than water-heptane | - |
| Water-Heptane | 48 | (-)-(1S,5R)-ketone | - | Highest |
Data derived from a study on the biooxidation of a racemic bicyclic alcohol, illustrating the impact of the reaction system on yield and enantioselectivity. mdpi.com
Spectroscopic Studies for Mechanistic Elucidation of Bicyclo[3.2.0]heptane Reactions
Spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving bicyclo[3.2.0]heptanes. Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to determine the structure and stereochemistry of the reaction products. mdpi.com The coupling constants observed in ¹H-NMR spectra, for instance, can help in assigning the relative configuration of stereocenters in the bicyclic framework. mdpi.com
X-ray crystallography provides unambiguous determination of the absolute configuration of crystalline products. mdpi.com This technique has been crucial in confirming the stereochemical outcomes predicted by computational models for reactions like the anion radical [2+2] photocycloaddition. mdpi.com
In the context of photoredox catalysis, techniques like High-Resolution Mass Spectrometry (HRMS) coupled with radical trapping experiments using reagents like TEMPO can provide evidence for the existence of proposed radical intermediates. beilstein-journals.org Spectroscopic analysis of the reaction mixture over time can also help to identify intermediates and byproducts, offering a more complete picture of the reaction pathway. unimi.it
Computational Chemistry and Theoretical Studies on Bicyclo 3.2.0 Heptan 3 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reactivity of bicyclo[3.2.0]heptane systems. It offers a balance between computational cost and accuracy, enabling detailed exploration of complex reaction pathways.
Prediction of Stereoselective Outcomes for Bicyclo[3.2.0]heptanes
DFT calculations are instrumental in predicting and rationalizing the stereochemical outcomes of reactions that form the bicyclo[3.2.0]heptane skeleton. For instance, in the organophotoredox-catalyzed [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes, DFT has been used to map out the potential energy surfaces of the reaction. mdpi.com Computational investigations at the uM06-2X/6-31G(d,p)/PCM (CH3CN) level of theory revealed that transition states leading to the experimentally observed cis-anti products are the lowest in energy, thus explaining the preferential formation of these stereoisomers. mdpi.com
The utility of DFT extends to other cycloaddition strategies as well. The observed diastereoselectivity in [3+2]-cycloaddition reactions forming spiro[1-azabicyclo[3.2.0]heptanes] has been successfully reasoned through DFT studies. acs.org Furthermore, while some intermolecular photochemical [2+2] cycloadditions leading to functionalized bicyclo[3.2.0]heptanes show low stereoselectivity, related intramolecular reactions can proceed with high diastereoselectivity, a phenomenon that can be analyzed through computational modeling. researchgate.net The use of chiral auxiliaries to control stereochemical outcomes in these syntheses has also been supported by DFT-elucidated mechanisms. mdpi.com
Analysis of Strain Energies in Bicyclo[3.2.0]heptane Derivatives
The bicyclo[3.2.0]heptane framework, containing fused five- and four-membered rings, possesses significant inherent ring strain, which is a critical determinant of its stability and reactivity. Computational methods provide a direct means to quantify this strain. swarthmore.eduresearchgate.net A common approach involves using computational group equivalents, where the energy of a molecule is compared to a strain-free reference calculated from group increments. swarthmore.eduresearchgate.net High-level electronic structure theory calculations have been employed to determine the strain energy of the parent bicyclo[3.2.0]heptane. swarthmore.eduresearchgate.net Computational analysis has shown that the bicyclic core contributes a significant amount of strain energy, estimated to be around 138 kJ/mol (approximately 33 kcal/mol).
| Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|
| W1BD | 30.5 |
| G-4 | 31.1 |
| CBS-APNO | 30.2 |
| CBS-QB3 | 30.6 |
| M062X/6-31+G(2df,p) | 31.6 |
Transition-State Geometry Determination for Bicyclo[3.2.0]heptane Formations
Understanding the precise geometry of transition states is key to deciphering reaction mechanisms. DFT calculations are frequently used to locate and characterize these fleeting structures on the potential energy surface. For the formation of bicyclo[3.2.0]heptanes via intramolecular radical cycloaddition, DFT has been used to calculate the Gibbs free energy profile. mdpi.com This analysis identified the crucial transition states and showed that the energy barriers for the preferred pathway are significantly lower than for alternative routes. mdpi.com
In the thermal isomerization of bicyclo[3.2.0]hept-6-ene, ab initio multiconfiguration self-consistent field methods were used to locate ten different transition states connecting the reactant, intermediates, and products. acs.org The calculations determined the activation barrier for the thermolysis of bicyclo[3.2.0]hept-6-ene to (E,Z)-1,3-cycloheptadiene via a conrotatory pathway to be 35 kcal/mol. acs.org These theoretical studies provide a detailed roadmap of the reaction, highlighting the lowest-energy pathways. acs.orgcomporgchem.com
Substituent Effects on Bicyclo[3.2.0]heptane Reactivity
Substituents on the bicyclo[3.2.0]heptane framework can profoundly impact its reactivity and selectivity. DFT calculations can quantify these effects. For example, it has been shown that electron-withdrawing groups can enhance radical stabilization within bicyclo[3.2.0] systems. In cycloaddition reactions that form substituted bicyclo[3.2.0]heptanes, the nature of the substituents plays a critical role in determining both the reaction yield and the diastereoselectivity. acs.org Computational studies on the cycloaddition of maleimides with different aryl substituents revealed that minor changes to the substituent could lead to significant decreases in stereoselectivity, an observation rationalized through theoretical analysis. acs.org
Molecular Mechanics (MM2) Calculations for Bicyclo[3.2.0]heptane Structural Predictions
While DFT is powerful, simpler methods like molecular mechanics (MM) are also valuable, particularly for predicting ground-state geometries and conformational preferences of larger systems. The MM2 force field, for example, has been applied to predict structural parameters like bond-length variations in bicyclo[3.2.0]heptane derivatives.
Molecular mechanics calculations have been used to model the transition states of reactions involving the bicyclo[3.2.0]heptene system, with results showing that stereoselectivity can often be explained by steric congestion around the double bond. stir.ac.uk Furthermore, these calculations have successfully predicted the preferred conformation of the bicyclo[3.2.0]heptane system, finding that the endo-envelope conformer is favored over the exo-twist conformer. stir.ac.uk This conformational preference is crucial for explaining the observed regioselectivity in addition reactions. stir.ac.uk
Molecular Dynamics Simulations to Model Solvent Effects on Bicyclo[3.2.0]heptane Reactions
The solvent environment can have a dramatic effect on reaction rates and mechanisms. Molecular dynamics (MD) simulations, which model the explicit movement of solvent molecules over time, offer a way to capture these dynamic effects. pitt.edu MD simulations have been used to model the influence of solvent on reactions such as the ring-opening of bicyclo[3.2.0]heptane derivatives.
In more complex scenarios, such as the intramolecular [2+2] cycloadditions of ene-keteniminium ions, theoretical studies combining DFT with MD have revealed that the reaction's regiochemical control can shift between kinetic, thermodynamic, or even dynamic control based on the system's specific features. researchgate.net This level of insight is often inaccessible without considering the dynamic effects of the molecular system and its surroundings. While implicit solvent models (like the PCM used in some DFT studies) are computationally cheaper, MD simulations with explicit solvent molecules are often necessary for accurately modeling reaction mechanisms, especially for charged species or in mixed solvents. mdpi.compitt.edu
Ab Initio Methods for Bicyclo[3.2.0]heptane Reaction Pathways and Intermediates
Ab initio computational methods serve as a powerful tool for elucidating the complex reaction mechanisms, transition states, and intermediates involved in the chemistry of bicyclo[3.2.0]heptane systems. These first-principles calculations, which are based on quantum mechanics, provide detailed insights into the potential energy surfaces of these reactions without prior experimental data.
One significant area of study has been the thermal isomerization of bicyclo[3.2.0]heptane derivatives. For instance, the thermal isomerization of bicyclo[3.2.0]hept-6-ene has been investigated using ab initio multiconfiguration self-consistent field (MCSCF) methods. acs.orgacs.org These studies have revealed that the lowest-energy pathway for the thermolysis of bicyclo[3.2.0]hept-6-ene proceeds through a (E,Z)-1,3-cycloheptadiene intermediate to ultimately form (Z,Z)-1,3-cycloheptadiene. acs.orgacs.org The calculations successfully located multiple transition states connecting these structures and investigated various reaction channels, including conrotatory and disrotatory ring openings. acs.orgacs.org
The activation barriers for these transformations have been quantified, providing critical data on the feasibility of different pathways. For the thermolysis of bicyclo[3.2.0]hept-6-ene, the conrotatory pathway to (E,Z)-1,3-cycloheptadiene was found to have a barrier of 35 kcal/mol, while the disrotatory pathway to (Z,Z)-1,3-cycloheptadiene had a higher barrier of 48 kcal/mol. acs.orgacs.org Furthermore, the isomerization of the (E,Z)-1,3-cycloheptadiene intermediate back to bicyclo[3.2.0]hept-6-ene was calculated to have a barrier of 12 kcal/mol. acs.orgacs.org
| Reaction Pathway | Intermediate/Product | Activation Barrier (kcal/mol) | Method |
|---|---|---|---|
| Bicyclo[3.2.0]hept-6-ene (Conrotatory) | (E,Z)-1,3-cycloheptadiene | 35 | MCSCF |
| Bicyclo[3.2.0]hept-6-ene (Disrotatory) | (Z,Z)-1,3-cycloheptadiene | 48 | MCSCF |
| (E,Z)-1,3-cycloheptadiene Isomerization | Bicyclo[3.2.0]hept-6-ene | 12 | MCSCF |
| (E,Z)-1,3-cycloheptadiene Isomerization | (Z,Z)-1,3-cycloheptadiene | 20 | MCSCF |
Density functional theory (DFT) has also been employed to explore the potential energy surface of C(7)H(6) isomers, including bicyclo[3.2.0]hepta-1,3,6-triene and bicyclo[3.2.0]hepta-3,6-diene-2-ylidene. nih.gov These studies have shown that the carbene bicyclo[3.2.0]hepta-3,6-diene-2-ylidene can readily undergo a ring-opening to cycloheptatetraene with a relatively low activation barrier of 5 kcal/mol. nih.gov In contrast, the rearrangement of bicyclo[3.2.0]hepta-1,3,6-triene to the same product faces a much more substantial barrier of 35 kcal/mol, highlighting the greater stability of the triene isomer. nih.gov Such computational findings are crucial for understanding the relative stabilities and reaction kinetics of various bicyclo[3.2.0]heptane-related intermediates. nih.gov
Quantum Chemical Studies on Photochemical Processes Involving Bicyclo[3.2.0]heptane Precursors
Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the photochemical synthesis of bicyclo[3.2.0]heptane derivatives. mdpi.com A prominent photochemical route to this bicyclic system is the [2+2] photocycloaddition of unsaturated enones. mdpi.com Computational analyses have provided deep insights into the reaction mechanisms and stereoselective outcomes of these processes. mdpi.comresearchgate.net
For example, the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes from aryl bis-enone derivatives has been investigated both experimentally and computationally. mdpi.com The reaction, which is mediated by a photocatalyst under visible light, proceeds via an anion radical [2+2] photocycloaddition. mdpi.com DFT calculations have been crucial in elucidating the proposed mechanism, which involves the formation of a bicyclic radical anion intermediate through a formal [2+2] cycloaddition process. mdpi.comresearchgate.net These computational models support a syn-closure pathway, which leads to the experimentally observed cis-anti diastereoisomers as the major products. mdpi.com
The computational analysis explored the regio- and stereoselectivity of the transformation. researchgate.net By modeling intermediates and transition states, researchers can rationalize why only two of the sixteen possible stereoisomers are formed in significant amounts. mdpi.com The calculations help to understand the formation of the bicyclic radical intermediate and its subsequent oxidation to the final bicyclo[3.2.0]heptane product. mdpi.com
| Precursor Type | Photochemical Reaction | Key Computational Insight | Resulting Structure |
|---|---|---|---|
| Aryl bis-enone derivatives | Anion radical [2+2] photocycloaddition | Elucidation of the syn-closure pathway and formation of a bicyclic radical anion intermediate. mdpi.com | Enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.com |
| 4-Hydroxycyclopent-2-enone derivatives | Inter- and intramolecular [2+2] photocycloaddition | Intramolecular reaction provides a single, stereochemically pure product. researchgate.net | Diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net |
| Polymer-bound bicyclo[3.2.0]heptane (BCH) mechanophore | Reversible photocyclization | Demonstration of switchable structure and reactivity in response to stress and visible light. nih.gov | Regeneration of the initial BCH functionality. nih.gov |
Another area of investigation involves the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives with various alkenes. researchgate.net These studies aim to produce diversely functionalized bicyclo[3.2.0]heptanes. Computational chemistry, often in tandem with experimental work, helps to understand the factors influencing the stereoselectivity of these reactions. For instance, while intermolecular reactions often yield a mixture of exo and endo adducts, intramolecular versions of this reaction can proceed with high stereoselectivity, furnishing a single, pure product. researchgate.net
Furthermore, theoretical studies have explored the reversible nature of some of these photochemical reactions. The mechanical activation of a polymer-bound bicyclo[3.2.0]heptane mechanophore can lead to a ring-opening reaction, and subsequent photocyclization under visible light can regenerate the original bicyclo[3.2.0]heptane structure. nih.gov This process provides a way to create materials with switchable structure and reactivity, a concept that can be explored and optimized through computational modeling. nih.gov
Advanced Spectroscopic and Structural Characterization of Bicyclo 3.2.0 Heptan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate carbon-hydrogen framework of bicyclo[3.2.0]heptan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the rigid, strained bicyclic system. The protons on the fused cyclobutane (B1203170) and cyclopentane (B165970) rings will appear as multiplets in the aliphatic region (typically δ 1.0-3.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-3) would be a key diagnostic signal, appearing as a multiplet at a downfield-shifted position (around δ 3.5-4.5 ppm) due to the deshielding effect of the oxygen atom. The coupling constants (J-values) between adjacent protons provide critical information for determining the relative stereochemistry of the hydroxyl group (endo or exo) and the conformation of the rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The carbon atom bonded to the hydroxyl group (C-3) would be significantly deshielded, with its resonance appearing in the range of δ 65-85 ppm. The remaining saturated carbon atoms of the bicyclic framework would resonate in the upfield region of the spectrum. For instance, in a related compound, 3,3-dimethyl-endo-cis-bicyclo[3.2.0]heptan-2-ol, the carbon bearing the hydroxyl group (C-2) appears at δ 80.9 ppm, while the other ring carbons show signals at δ 16.3, 26.0, 36.0, 42.8, and 45.5 ppm. orgsyn.org
A representative, though not experimentally identical, dataset for a related bicyclo[3.2.0]heptanol derivative is presented below to illustrate the expected chemical shifts.
Table 1: Representative ¹³C NMR Data for a Bicyclo[3.2.0]heptanol Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 80.9 |
| CH | 42.8 |
| CH | 36.0 |
| CH₂ | 45.5 |
| CH₂ | 26.0 |
| CH₂ | 16.3 |
| C (bridgehead) | 45.8 |
Data derived from 3,3-dimethyl-endo-cis-bicyclo[3.2.0]heptan-2-ol. orgsyn.org
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a nominal mass of 112 g/mol , HR-MS provides a highly accurate mass measurement.
Table 2: Expected HR-MS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₇H₁₂O]⁺ | 112.08882 |
| [C₇H₁₃O]⁺ ([M+H]⁺) | 113.09663 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H and C-H bonds.
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the sp³ hybridized carbons in the bicyclic rings would appear as sharp peaks in the 2850-3000 cm⁻¹ region. Additionally, a C-O stretching vibration would be observed in the fingerprint region, typically between 1000-1200 cm⁻¹. The IR spectrum of a related compound, 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-ol, shows characteristic absorptions at 2960 cm⁻¹ and 2940 cm⁻¹ for C-H stretching. orgsyn.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (sp³) | 2850-3000 | Medium to Strong |
| C-O (alcohol) | 1000-1200 | Medium |
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, a successful single-crystal X-ray diffraction study would confirm the fused bicyclic structure and establish the stereochemistry of the hydroxyl group as either endo or exo relative to the ring system. Studies on related bicyclo[3.2.0]heptane derivatives, such as syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, have shown that the bicyclo[3.2.0]heptane core typically adopts a boat-like conformation. nih.gov This intrinsic property is largely unaffected by different substitution patterns. nih.gov The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl group. While specific crystallographic data for the parent alcohol is not available, the analysis of derivatives provides a strong indication of the expected solid-state conformation. nih.gov The determination of the absolute configuration of related bicyclo[3.2.0]heptane derivatives has been successfully achieved using this technique. researchgate.net
Table 4: Representative Crystallographic Data for a Bicyclo[3.2.0]heptane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.9814 |
| b (Å) | 9.1608 |
| c (Å) | Varies with derivative |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data derived from a derivative of bicyclo[3.2.0]heptane. ethz.ch
Synthetic Applications and Utility of Bicyclo 3.2.0 Heptan 3 Ol As a Building Block
Total Synthesis of Complex Natural Products
The bicyclo[3.2.0]heptane framework serves as a key building block in the stereocontrolled synthesis of a variety of natural products.
Prostanoids and Jasmonoids utilizing Bicyclo[3.2.0]heptane Intermediates
Bicyclo[3.2.0]heptane derivatives are valuable intermediates in the synthesis of prostanoids and jasmonoids, two important classes of cyclopentane-containing natural products. arkat-usa.orgarkat-usa.org A key strategy involves the photochemical [2+2] cycloaddition to form the bicyclo[3.2.0]heptane core, which is then elaborated. For instance, the irradiation of a nona-3,8-dienulose derivative yields a bicyclo[3.2.0]heptyl methyl ketone. rsc.org This intermediate can be converted to a cyclopentenyl aldehyde, a precursor for the epoxy lactone used in prostaglandin (B15479496) synthesis. rsc.org
Similarly, spiro[bicyclo[3.2.0]heptane-2,2'- ingentaconnect.comacs.orgdioxolan]-6-one, prepared via a photochemical [2+2] cycloaddition between vinyl acetate (B1210297) and 2-cyclopenten-1-one (B42074), is a versatile intermediate. arkat-usa.orgarkat-usa.org Through a Baeyer-Villiger oxidation, this intermediate can be transformed into a lactone that serves as a precursor for both jasmonoids and 11-deoxy prostanoids. arkat-usa.orgarkat-usa.org The bicyclo[3.2.0]hept-3-en-6-one approach has also been successfully applied to the stereoselective synthesis of prostaglandin intermediates, such as a Corey lactone derivative. acs.org
Insect Pheromones (e.g., Grandisol (B1216609), Lineatin, Filifolone, Raikovenal) from Bicyclo[3.2.0]heptan-3-ol Derivatives
This compound derivatives are crucial starting materials for the synthesis of several insect pheromones. The rigid bicyclic system allows for precise control over the stereochemistry of the final products.
Grandisol: The synthesis of grandisol, a component of the boll weevil pheromone, has been achieved through various routes involving bicyclo[3.2.0]heptane intermediates. acs.orgcapes.gov.bracs.org One approach utilizes 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, which can be prepared via an intramolecular copper(I)-catalyzed photobicyclization. acs.orgcapes.gov.br Another strategy employs 1,4,4-trimethylbicyclo[3.2.0]heptan-3-one as a key intermediate. acs.org A stereoselective synthesis of (±)-grandisol has also been developed starting from a simple cyclobutyl derivative where the side chains are introduced via a remote alkylation protocol. researchgate.net
Lineatin: This aggregation pheromone of the ambrosia beetle has been synthesized stereoselectively using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a key intermediate. researchgate.netorgsyn.org This intermediate is readily available through the bicyclization of the corresponding 3-hydroxy-6-alkenoic acid. researchgate.net
Filifolone: The synthesis of filifolone, a natural product found in certain plants, has also been accomplished using bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.orgresearchgate.net
Raikovenal (B1251221): This marine natural product is one of the few known natural metabolites with an unfused bicyclo[3.2.0]carbocyclic ring structure. mdpi.comnih.gov Synthetic strategies towards raikovenal can leverage the chemistry developed for other bicyclo[3.2.0]heptane-based natural products. acs.orgcapes.gov.br
Other Natural Products Bearing the Bicyclo[3.2.0]heptane Skeleton
The bicyclo[3.2.0]heptane skeleton is found in a number of other natural products, although it is considered relatively rare. ingentaconnect.com Many of these are tricyclic compounds where a third ring is fused or bridged to the bicyclo[3.2.0]heptane core. mdpi.comnih.gov Examples of natural products containing this structural motif include D- and L-filifolone and raikovenal. mdpi.com The synthesis of these complex molecules often relies on the strategic formation of the bicyclo[3.2.0]heptane substructure as a key step. ingentaconnect.com
Precursors for Drug Discovery Scaffolds (e.g., 3-Azabicyclo[3.2.0]heptanes)
Bicyclo[3.2.0]heptane derivatives, particularly the nitrogen-containing 3-azabicyclo[3.2.0]heptanes, are recognized as valuable scaffolds in drug discovery. acs.orgenamine.netresearchgate.net These rigid, three-dimensional structures are attractive for the development of new therapeutic agents.
A rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed utilizing an intramolecular [2+2] photochemical cyclization of common starting materials like benzaldehyde, allylamine, and cinnamic acid. acs.orgenamine.netresearchgate.net More recently, a visible-light-induced intermolecular [2+2] cycloaddition of alkenes with N-substituted maleimides has provided an efficient route to functionalized 3-azabicyclo[3.2.0]heptanes with good chemo-, regio-, and diastereoselectivity. researchgate.net This method has been successfully scaled up to a 100-gram scale. researchgate.net The resulting azabicyclo[3.2.0]heptane scaffolds are useful for creating libraries of compounds for drug screening.
Materials Science Applications
The strained ring system of bicyclo[3.2.0]heptene derivatives makes them suitable monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with controlled structures and properties.
Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[3.2.0]heptene Derivatives
The living ROMP of bicyclo[3.2.0]heptene has been achieved using a ruthenium alkylidene complex, (PPh₃)₂(Cl)₂Ru(=CHCH=CPh₂). acs.orgcaltech.edudntb.gov.ua This polymerization is catalyzed by a late-transition-metal complex and allows for the synthesis of polymers with controlled molecular weights. caltech.edu The high reactivity of the bicyclo[3.2.0]heptene monomer is a key feature of this process. caltech.edu The resulting polymers have potential applications in various material science contexts. Bicyclo[3.2.0]heptene derivatives have also been used in ROMP to create polymers with specific tacticities, which is important for controlling the material's properties. arkat-usa.org
Bicyclo[3.2.0]heptane Mechanophores in Stress-Responsive Materials
Mechanophores are molecules that respond to mechanical stress with a predictable chemical reaction. The bicyclo[3.2.0]heptane (BCH) skeleton has been investigated as a non-scissile mechanophore, meaning its activation does not lead to the cleavage of the polymer backbone. nih.govacs.org This property is highly desirable for the development of stress-responsive and self-healing materials. nih.gov
When incorporated into a polymer chain, the application of mechanical force can induce a retro [2+2] cycloaddition reaction in the BCH mechanophore. nih.gov This ring-opening event generates reactive bis-enone functionalities and results in a significant local elongation of the polymer chain, which can help to dissipate stress and prevent catastrophic material failure. nih.govacs.orgacs.org A key feature of this system is the photochemical reversibility of the ring-opening. nih.govacs.orgacs.org Exposure to visible light can regenerate the original bicyclo[3.2.0]heptane structure, offering a way to "heal" the material after stress-induced activation. nih.govacs.org
Research Findings on Bicyclo[3.2.0]heptane Mechanophores:
| Feature | Description | Reference |
| Activation Mechanism | Force-induced retro [2+2] cycloaddition. | nih.gov |
| Products | Reactive bis-enones. | nih.govacs.org |
| Polymer Chain Integrity | Non-scissile, the polymer backbone remains intact. | nih.govacs.org |
| Local Elongation | Significant elongation (>4 Å) upon activation. | nih.govacs.orgacs.org |
| Reversibility | Photochemical cyclization regenerates the BCH mechanophore. | nih.govacs.orgacs.org |
| Potential Applications | Stress-responsive and self-healing materials. | nih.govacs.org |
This reversible, non-destructive activation makes bicyclo[3.2.0]heptane-based mechanophores a promising platform for creating a new generation of smart materials that can respond to and recover from mechanical stress. nih.gov The ability to switch the structure and reactivity of the polymer backbone using external stimuli like stress and light opens up possibilities for materials with on-demand properties. nih.govacs.orgacs.org
Development of Optically Pure Intermediates for Chiral Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This compound and its derivatives serve as valuable chiral building blocks for the synthesis of a variety of complex, optically active molecules.
One notable application is in the synthesis of prostaglandins (B1171923) and their analogues. For instance, racemic spiro[bicyclo[3.2.0]heptane-2,2'- nih.govacs.orgdioxolan]-6-one, a derivative of the bicyclo[3.2.0]heptane system, has been utilized as a versatile intermediate. arkat-usa.org Its synthesis often begins with a photochemically-induced [2+2] cycloaddition. arkat-usa.org This intermediate can then be elaborated through various synthetic steps to access precursors for prostaglandins like (±)-PGE2 and (±)-11-deoxy PGE2. arkat-usa.org
Furthermore, the resolution of racemic bicyclo[3.2.0]heptene derivatives is a key strategy for obtaining optically pure intermediates. For example, the kinetic resolution of (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol using biocatalysis with Thermoanaerobium brockii alcohol dehydrogenase (TBADH) has been shown to produce optically pure (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one in high yield and enantiomeric excess. mdpi.com This chiral ketone is a valuable synthon for various natural products.
The development of efficient methods to produce diastereomerically pure bicyclo[3.2.0]heptene derivatives is also crucial. For example, the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride can yield the endo-bicyclo[3.2.0]hept-6-en-3-ol almost exclusively. arkat-usa.org This diastereomerically pure alcohol can then be used in subsequent reactions, such as esterification, to create other useful building blocks. arkat-usa.org
Examples of Chiral Synthesis Applications:
| Precursor | Target Molecule(s) | Key Transformation(s) | Reference |
| Racemic spiro[bicyclo[3.2.0]heptane-2,2'- nih.govacs.orgdioxolan]-6-one | (±)-PGE2, (±)-11-deoxy PGE2 | Photochemical [2+2] cycloaddition, further elaboration | arkat-usa.org |
| (rac)-6-endo-Bicyclo[3.2.0]hept-2-en-6-ol | Optically pure (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one | Biocatalytic kinetic resolution | mdpi.com |
| Bicyclo[3.2.0]hept-6-en-3-one | endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoates | Selective reduction, esterification | arkat-usa.org |
| 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol | Grandisol | Intramolecular copper(I)-catalyzed photobicyclization | acs.orgacs.org |
| (1R, 5S)-3-ethylbicyclo[3.2.0]hept-3-ene-6-one | Milbemycin intermediate | Reaction with nitromethane (B149229) and tert-butyl acetate | google.com |
The versatility of the bicyclo[3.2.0]heptane framework, combined with the ability to introduce and control stereochemistry, solidifies its importance as a foundational structure in modern asymmetric synthesis.
Conclusion and Future Research Directions
Summary of Key Advancements in Bicyclo[3.2.0]heptan-3-ol Research
Significant strides have been made in the synthesis and understanding of this compound and its derivatives. Historically, photochemical [2+2] cycloadditions have been a foundational method for constructing this bicyclic system. researchgate.net More recent advancements have focused on achieving higher levels of stereocontrol, a critical aspect for the application of these compounds in areas such as medicinal chemistry and materials science. The development of enantioselective synthetic routes, including those employing chiral auxiliaries and biocatalysis, has been a major breakthrough. mdpi.commdpi.com For instance, organophotoredox-catalyzed radical anion [2+2] photocycloadditions using chiral oxazolidinones have enabled the synthesis of enantioenriched bicyclo[3.2.0]heptanes. mdpi.com Furthermore, enzymatic resolutions using alcohol dehydrogenases (ADHs) have proven effective in separating racemic mixtures of bicyclo[3.2.0]heptenols, yielding optically pure enantiomers. mdpi.com These advancements have provided access to a wider range of stereochemically defined bicyclic building blocks.
Emerging Synthetic Methodologies and Reactivity Patterns
The synthetic arsenal (B13267) for constructing the bicyclo[3.2.0]heptane skeleton is continuously expanding beyond traditional photochemical methods. acs.orgcapes.gov.br Innovative strategies that avoid photochemical steps are gaining traction due to their potential for improved scalability and practicality. acs.orgcapes.gov.br Recent developments include:
Palladium-Catalyzed C-H Activation/C-C Cleavage Cascades: A novel approach utilizes palladium catalysis to transform bicyclo[1.1.1]pentane carboxylic acids into bicyclo[3.2.0]heptane lactones, demonstrating a unique synthetic disconnection. rsc.orgnih.gov
Wolff Rearrangement: In the context of natural product synthesis, the Wolff rearrangement has been employed as a key step for constructing functionalized bicyclo[3.2.0]heptane cores. nih.govacs.org
Multicomponent Cascade Reactions: These reactions offer an efficient pathway to highly functionalized and strained 3-azabicyclo[3.2.0]heptane derivatives in a highly diastereoselective manner. researchgate.net
Beyond synthesis, the unique reactivity of the bicyclo[3.2.0]heptane system is being harnessed. For example, the force-induced ring-opening of bicyclo[3.2.0]heptane mechanophores to generate reactive bis-enones is a promising strategy for developing stress-responsive materials. nih.gov This process can be reversed photochemically, offering a switchable system based on mechanical and light stimuli. nih.gov
Unexplored Stereochemical Challenges in this compound Synthesis
Despite considerable progress, stereochemical control in the synthesis of substituted bicyclo[3.2.0]heptan-3-ols remains a significant hurdle. The creation of multiple stereocenters in a single reaction often leads to a mixture of diastereomers, complicating purification and limiting yields of the desired isomer. mdpi.com
Key challenges that warrant further investigation include:
Diastereoselectivity in [2+2] Cycloadditions: While enantioselectivity has been addressed in some cases, controlling the relative stereochemistry of multiple new stereocenters formed during cycloaddition reactions is often difficult. researchgate.netmdpi.com Intermolecular reactions, in particular, can exhibit low stereoselectivity. researchgate.net
Synthesis of All Possible Stereoisomers: Developing synthetic routes that provide access to all possible stereoisomers of a given substituted bicyclo[3.2.0]heptane derivative remains a formidable challenge. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Control of Quaternary Stereocenters: The construction of quaternary stereocenters on the bicyclo[3.2.0]heptane framework is a particularly demanding synthetic problem that requires the development of new, highly selective methodologies.
Potential for Novel Applications in Organic and Materials Chemistry
The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane core makes it an attractive scaffold for a variety of applications, moving beyond its traditional use as a synthetic intermediate.
| Field | Potential Application of Bicyclo[3.2.0]heptane Derivatives | Rationale |
| Medicinal Chemistry | Conformationally locked pharmacophores and drug scaffolds. nih.govtaltech.ee | The rigid bicyclic structure can mimic the bioactive conformation of flexible molecules, potentially leading to increased potency and selectivity. The unique 3D shape can also access unexplored regions of biologically relevant chemical space. acs.org |
| Materials Science | Mechanophores for stress-responsive and self-healing materials. nih.gov | The strain in the bicyclic system can be released by mechanical force, triggering a chemical reaction that can, for example, lead to bond formation and material repair. nih.gov |
| Polymer Chemistry | Monomers for ring-opening metathesis polymerization (ROMP). arkat-usa.org | The strained cyclobutene (B1205218) ring within some bicyclo[3.2.0]heptene derivatives can undergo ROMP to produce polymers with unique properties. arkat-usa.org |
| Asymmetric Synthesis | Chiral ligands for asymmetric catalysis. researchgate.netacs.org | The rigid, chiral backbone of bicyclo[3.2.0]heptane diols can be used to create effective bidentate ligands for metal-catalyzed asymmetric reactions. researchgate.netacs.org |
The exploration of heterobicyclic[3.2.0]heptane systems, where one or more carbon atoms are replaced by heteroatoms like nitrogen or oxygen, is also a promising avenue for discovering novel bioactive compounds and materials. taltech.eesmolecule.com
Role of Advanced Computational and Experimental Techniques in Future Research
The synergy between computational and experimental techniques will be pivotal in advancing the field of bicyclo[3.2.0]heptane chemistry.
Computational Chemistry: Density Functional Theory (DFT) calculations are already proving invaluable for understanding reaction mechanisms and predicting stereochemical outcomes. mdpi.comnih.gov For instance, computational studies have been used to rationalize the stereoselectivity of organophotoredox-catalyzed [2+2] photocycloadditions and to explore the energetics of various rearrangement pathways of bicyclo[3.2.0]heptane isomers. mdpi.comnih.gov Future computational work could focus on designing new catalysts and predicting the properties of novel bicyclo[3.2.0]heptane-based materials.
Advanced Experimental Techniques: High-throughput screening and automated synthesis platforms could accelerate the discovery of new synthetic methodologies and the optimization of reaction conditions. Advanced analytical techniques, such as X-ray crystallography, are essential for unambiguously determining the stereochemistry of complex bicyclic products. mdpi.comacs.orgnih.gov The development of new in-situ spectroscopic methods could provide deeper mechanistic insights into the often-complex reaction pathways involved in the synthesis and transformation of these compounds.
By embracing these advanced tools, researchers will be better equipped to tackle the existing challenges and unlock the full potential of the bicyclo[3.2.0]heptane scaffold in the years to come.
Q & A
Basic: What are the primary synthetic routes for bicyclo[3.2.0]heptan-3-ol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis often involves cycloaddition or rearrangement reactions. For example:
- Dichloroketene Cycloaddition: Reacting substituted cyclopentenes with dichloroketene forms bicyclo[3.2.0]heptanone intermediates, which are reduced to the alcohol using agents like NaBH4 or LiAlH4 .
- Epoxide Rearrangement: Epoxides (e.g., spiro-oxirane derivatives) undergo acid-catalyzed rearrangements to form bicyclo[3.2.0] frameworks. Stereochemical control is achieved using chiral catalysts or enantioselective reducing agents .
Key Considerations: - Oxidizing agents (e.g., CrO3) may over-oxidize sensitive functional groups.
- Solvent polarity impacts reaction rates and stereoselectivity (e.g., THF vs. DCM) .
Basic: How is the stereochemistry and conformation of this compound characterized experimentally?
Methodological Answer:
- Electron Diffraction (Gas Phase): Resolves endo vs. exo conformers. For bicyclo[3.2.0]heptane derivatives, the endo (boat) conformation dominates (99% at RT) with flap angles of 65.0° (C6-C7) and 38.8° (C3) .
- Molecular Mechanics (MM2): Predicts bond lengths and puckering. MM2 calculations confirm the endo form has a planar four-membered ring, while the exo form shows 24° puckering .
Data Table:
| Parameter | Endo Conformer (Experimental) | Exo Conformer (MM2 Prediction) |
|---|---|---|
| C-C Bond Length (avg) | 155.0 pm | 158.2 pm |
| Flap Angle (C6-C7) | 65.0° | 72.3° |
| Puckering Angle | 2° | 24° |
Advanced: How can computational methods resolve contradictions in conformational data between electron diffraction and spectroscopic studies?
Methodological Answer:
Conflicts arise when experimental techniques (e.g., microwave spectroscopy) suggest a single conformer, while electron diffraction detects minor populations.
- Hybrid QM/MM Simulations: Combine quantum mechanics (DFT) for electronic structure with molecular mechanics for conformational sampling. This reconciles discrepancies by modeling dynamic equilibria .
- Vibrational Frequency Analysis: IR/Raman spectra distinguish conformers via low-frequency modes (e.g., 19.5 kJ/mol energy difference between endo and exo forms in bicyclo[3.2.0]heptene) .
Case Study: For bicyclo[3.2.0]heptane, MM2 calculations and electron diffraction confirmed the endo form’s dominance, overriding earlier misinterpretations of microwave data .
Advanced: What strategies optimize the regioselectivity of this compound derivatives in Diels-Alder reactions?
Methodological Answer:
Regioselectivity is controlled by:
- Substituent Effects: Electron-withdrawing groups (EWGs) on the dienophile direct addition to the less hindered bridgehead.
- Lewis Acid Catalysis: BF3·Et2O stabilizes transition states, favoring endo rule adherence .
- Solvent-Free Conditions: Reduce steric hindrance in neat reactions, improving yields of thermodynamically stable products .
Example: Dichloroketene cycloadditions with substituted cyclopentenes yield 6-substituted bicyclo[3.2.0]heptanones regioselectively .
Advanced: How does this compound serve as a bioisostere in medicinal chemistry?
Methodological Answer:
Its rigid scaffold mimics meta-substituted benzenes in drug design:
- Vector Alignment: The angle between substituents (≈120°) matches meta-benzene geometry, optimizing receptor binding .
- Metabolic Stability: The bicyclic framework resists oxidative degradation compared to planar aromatics .
Case Study: Bicyclo[3.1.1]heptane derivatives (structurally similar) show enhanced pharmacokinetic profiles in protease inhibitors .
Basic: What analytical techniques validate the purity and identity of this compound?
Methodological Answer:
- GC-MS: Quantifies purity using non-polar columns (e.g., DB-5MS) and compares retention indices to NIST library data .
- <sup>13</sup>C NMR: Distinguishes bridgehead carbons (δ 35–45 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm) .
- X-ray Crystallography: Resolves absolute configuration for chiral centers, critical for enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
